4-(Piperazin-1-ylmethyl)oxazole
Overview
Description
Synthesis Analysis
Oxazole derivatives have been synthesized using various methods. For instance, oxazolines can be synthesized from dicyanobenzenes and amino alcohols in the presence of ZnCl2 as a Lewis acid catalyst . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years .Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The reaction mechanism for oxazoline synthesis from ketones involves a nucleophilic addition at the electrophilic center of the ketones followed by intramolecular cyclization . The oxidative aromatization of oxazolines to the corresponding oxazoles is typically achieved using various reagents .Scientific Research Applications
Antitumor Activity : A study by Ding et al. (2016) synthesized 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group and found good to excellent inhibitory activity against tumor cells (Ding et al., 2016).
Antidepressant and Antianxiety Effects : Kumar et al. (2017) researched derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine and found significant antidepressant and antianxiety activities in the compounds they synthesized (Kumar et al., 2017).
Antibacterial and Antifungal Activities : Research by Raju (2015) on the synthesis of 1,3,4-oxadiazole derivatives with piperazinyl benzoxazole revealed significant antibacterial and moderate antifungal activities (Raju, 2015).
Antimicrobial Activity : A study by Phillips et al. (2009) on 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones demonstrated strong to moderate antibacterial activity against various pathogenic bacteria (Phillips et al., 2009).
Antifungal Agents : Sangshetti and Shinde (2010) developed a novel series of 1,2,4-triazines with 1,2,3-triazole and piperidine rings, showing in vitro antifungal activity against various organisms, some being equipotent to standard antifungal agents (Sangshetti & Shinde, 2010).
Mechanism of Action
Target of Action
The primary targets of 4-(Piperazin-1-ylmethyl)oxazole are cancer cells, particularly renal cancer cell lines . The compound interacts with these cells, leading to a moderate effect on their growth .
Mode of Action
This compound interacts with its targets through its amino and sulfonamide functionalities . These functionalities have shown potential for interacting with biological targets . .
Biochemical Pathways
Oxazoles, the class of compounds to which this compound belongs, are known to have diverse biological activities . They can interact with various enzymes and receptors via numerous non-covalent interactions .
Result of Action
The result of the action of this compound is a moderate effect primarily on renal cancer cell lines . No potent inhibitors of malignant cell growth were identified among the tested compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(piperazin-1-ylmethyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-11(4-2-9-1)5-8-6-12-7-10-8/h6-7,9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQCVOBYEBDLNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=COC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.